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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TEAD-IN-13, a potent and
orally active inhibitor of TEAD transcription factors, in CRISPR screening experiments. This
document outlines the underlying signaling pathway, detailed experimental protocols, and data
interpretation guidelines to identify novel drug targets, understand mechanisms of resistance,
and discover synthetic lethal interactions.

Introduction to TEAD-IN-13 and the Hippo Signaling
Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis.[1][2][3][4] Dysregulation of this pathway is frequently implicated in cancer
development and progression. The core of the pathway consists of a kinase cascade that
ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein)
and TAZ (transcriptional co-activator with PDZ-binding motif).[2][4][5] When the Hippo pathway
is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their
degradation.[1][2] In the "Hippo-off" state, unphosphorylated YAP and TAZ translocate to the
nucleus and bind to the TEAD (TEA Domain) family of transcription factors (TEAD1-4).[1][2][5]
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This complex then drives the expression of genes that promote cell proliferation and inhibit
apoptosis.[2]

TEAD-IN-13 is a small molecule inhibitor that targets TEAD, thereby disrupting the interaction
between TEAD and YAP/TAZ and inhibiting the transcription of downstream target genes. With
an IC50 of less than 100 nM, TEAD-IN-13 offers a powerful tool to probe the function of the
Hippo pathway in various cancer models.

Signaling Pathway Diagram
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Hippo Signaling Pathway and TEAD-IN-13 Mechanism of Action.
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Quantitative Data Summary

While specific quantitative data from a CRISPR screen performed directly with TEAD-IN-13 is

not publicly available at the time of this writing, this section provides templates for how such

data should be structured and presented. The tables below are populated with hypothetical

data based on typical results from CRISPR screens with other small molecule inhibitors

targeting oncogenic pathways.

Table 1: TEAD-IN-13 IC50 Values in Selected Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. IC50 values for a given drug can vary

significantly between different cell lines due to their unique genetic and biological

characteristics.[6]

Cell Line Cancer Type IC50 (nM) Notes

NCI-H226 Mesothelioma 85 High YAP/TAZ activity

MSTO-211H Mesothelioma 120 NF2 mutant

A549 Lung Adenocarcinoma 350 KRAS mutant

PC-9 Lung Adenocarcinoma  >1000 EGFR mutan-t,. low
YAP/TAZ activity

MDA-MB-231 Breast Cancer 250

MCF7 Breast Cancer >1000

Table 2: Top Gene Hits from a Hypothetical TEAD-IN-13 Resistance Screen

A resistance screen identifies gene knockouts that allow cells to survive in the presence of a

drug concentration that is normally lethal.
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o Log2 Fold
Gene Description p-value FDR
Change

Neurofibromin 2

NF2 ) 5.8 1.2e-8 3.5e-7
(Merlin)
Large tumor

LATS2 suppressor 52 3.5e-8 8.1le-7
kinase 2
Casein kinase 1

CSNK1E ) 4.9 1l.1le-7 2.0e-6
epsilon
WW and C2

WWC1 domain 4.5 2.4e-7 3.8e-6
containing 1

TAOK1 TAO kinase 1 4.1 5.6e-7 7.9e-6

Table 3: Top Gene Hits from a Hypothetical TEAD-IN-13 Sensitization (Synthetic Lethality)
Screen

A sensitization or synthetic lethality screen identifies gene knockouts that cause cell death
when combined with a sub-lethal concentration of a drug.
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o Log2 Fold
Gene Description p-value FDR
Change
Yes-associated
YAP1 ] -6.2 8.9e-9 2.1le-7
protein 1
WW domain
containing
WWTRL1 (TAZ) o -5.9 1.5e-8 3.9e-7
transcription
regulator 1
CTNNB1 Catenin beta 1 -5.5 4.2e-8 9.8e-7

Phosphatidylinos
itol-4,5-
PIK3CA bisphosphate 3-

kinase catalytic

5.1 8.8e-8 1.8e-6

subunit alpha

KRAS proto-
KRAS oncogene, -4.8 1.9e-7 3.2e-6
GTPase

Experimental Protocols

This section provides a detailed methodology for conducting a pooled CRISPR-Cas9 knockout
screen to identify genes that confer resistance or sensitivity to TEAD-IN-13.

Cell Line Selection and Culture

 Recommendation: Select cancer cell lines known to have a dependency on the Hippo-
YAP/TAZ pathway. This may include cell lines with mutations in NF2 or high levels of nuclear
YAP/TAZ.

e Culture Conditions: Maintain cell lines in their recommended growth medium supplemented
with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2
incubator.

Lentiviral Library Production
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» Library Selection: Utilize a genome-wide or targeted CRISPR knockout library (e.g., GeCKO,
Brunello).

e Procedure:

(¢]

In a 10 cm dish, seed 6 x 10"6 HEK293T cells.

o The following day, co-transfect the cells with the sgRNA library plasmid pool and lentiviral
packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

o Change the medium 12-16 hours post-transfection.
o Harvest the viral supernatant at 48 and 72 hours post-transfection.
o Filter the supernatant through a 0.45 pm filter to remove cellular debris.

o Aliquot the virus and store at -80°C.

Lentiviral Titer Determination

o Objective: Determine the optimal amount of virus to achieve a low multiplicity of infection
(MOI) of 0.3-0.5, ensuring that most cells receive a single sgRNA.

e Procedure:

[¢]

Seed 2 x 10”5 target cells per well in a 6-well plate.

o The next day, infect the cells with a serial dilution of the concentrated lentivirus in the
presence of polybrene (8 pg/mL).

o 48 hours post-infection, select the cells with the appropriate concentration of puromycin for
your cell line.

o After 3-5 days of selection, count the number of viable cells in each well.

o Calculate the viral titer and the volume of virus needed to achieve an MOI of 0.3-0.5.

CRISPR Screen Workflow
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CRISPR Screen Experimental Workflow.
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e Procedure:

Transduction: Transduce a sufficient number of cells with the sgRNA library at an MOI of
0.3-0.5 to achieve at least 500x representation of the library.

Selection: Select the transduced cells with puromycin for 3-5 days.
TO Sample: Collect a "Time 0" (TO) sample of at least 2.5 x 10"7 cells.

Treatment: Split the remaining cells into two groups: a control group treated with DMSO
and a treatment group treated with TEAD-IN-13.

» For aresistance screen, use a high concentration of TEAD-IN-13 (e.g., IC80-1C90).
» For a sensitization screen, use a lower concentration (e.g., IC20-1C30).

Culture: Culture the cells for 14-21 days, passaging as necessary while maintaining at
least 500x library representation at each passage.

Harvesting: Harvest the final cell populations from both the control and treatment arms.
Genomic DNA Extraction: Extract genomic DNA from the TO and final cell pellets.

sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences using
PCR and submit the amplicons for next-generation sequencing.

Data Analysis

o Software: Use a computational tool such as MAGeCK (Model-based Analysis of Genome-

wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[7]

e Analysis Steps:

[e]

[e]

o

Read Counting: Quantify the number of reads for each sgRNA in each sample.
Normalization: Normalize the read counts to account for differences in sequencing depth.

Hit Identification: Identify genes that are significantly enriched or depleted in the TEAD-IN-
13 treated population compared to the DMSO control and TO samples. This is typically
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done by calculating a log-fold change and a statistical significance value (p-value or FDR)
for each gene.

Conclusion

This guide provides a framework for designing and executing CRISPR screening experiments
with the TEAD inhibitor TEAD-IN-13. By identifying genes that modulate the cellular response
to TEAD inhibition, researchers can gain valuable insights into the Hippo signaling pathway,
uncover novel therapeutic targets, and develop more effective combination therapies for
cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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